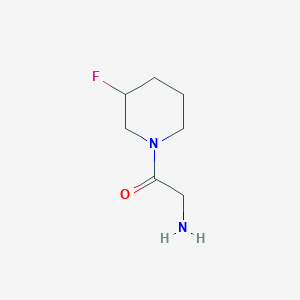

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-(3-fluoropiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2O/c8-6-2-1-3-10(5-6)7(11)4-9/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBZMGSBDOPBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, a compound with the molecular formula C8H15FN2O, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a fluorinated piperidine ring, and a propanone moiety. These structural elements are critical for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. The amino group and the fluorinated piperidine ring enhance its affinity for various biological targets, modulating their activity. While the precise pathways are still under investigation, preliminary studies suggest interactions with serotonin receptors and potential implications in neurotransmission modulation.

Pharmacological Investigations

Research has indicated that this compound exhibits a range of biological activities:

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

Future Directions

Given the promising results from preliminary studies, further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future investigations should focus on:

- In vivo Studies : To confirm efficacy and safety profiles in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity and reduced side effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Fluorine vs. Trifluoromethyl Groups : The 3-fluoropiperidine group in the target compound may offer a balance between electronegativity and steric bulk compared to bulkier substituents like 3,5-bis(trifluoromethyl)phenyl (compound 33, ). Fluorine’s smaller size could improve membrane permeability.

- Piperidine vs.

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., phenyl, m-tolyl) show higher lipophilicity, which may enhance protein binding but reduce solubility. The 3-fluoropiperidine group in the target compound could mitigate this via polar interactions .

Pharmacological and Toxicological Profiles

- Psychoactive Potential: Analogs like bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) exhibit stimulant effects via monoamine transporter modulation . The 3-fluoropiperidine group may alter receptor selectivity compared to aryl-substituted analogs.

- Enzyme Inhibition : Piperidine derivatives are explored as kinase inhibitors (e.g., CK1δ inhibitors in ). Fluorine’s electron-withdrawing effects could enhance interactions with ATP-binding pockets.

Physicochemical Properties

- Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to hydrophobic groups like trifluoromethyl.

- pKa and Bioavailability: The pKa of the amino group (typically ~8–9) is critical for blood-brain barrier penetration. Fluorine’s inductive effects could lower the pKa, enhancing ionization at physiological pH .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-fluoropiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination reactions. A common approach is reacting 3-fluoropiperidine with a β-keto amine precursor under controlled conditions. Key parameters include:

- Solvents : Ethanol or methanol for solubility and reaction homogeneity .

- Catalysts : Acidic or basic catalysts (e.g., KOH) to accelerate amine-ketone coupling .

- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel) or recrystallization for high purity .

Q. Example Optimization Table :

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | Ethanol | Methanol | Ethanol (higher yield) |

| Catalyst | KOH | H₂SO₄ | KOH (fewer byproducts) |

| Reaction Time | 12 hours | 24 hours | 18 hours (95% conversion) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluoropiperidine ring and ketone/amine groups. Key signals:

- δ ~2.5–3.5 ppm (piperidine protons) .

- δ ~170–180 ppm (carbonyl carbon) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV light to avoid photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to minimize hygroscopic effects .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

The SHELX software suite (e.g., SHELXL) is widely used for single-crystal X-ray diffraction analysis:

- Data Collection : High-resolution (<1.0 Å) data ensures accurate refinement of the fluoropiperidine ring conformation .

- Refinement Strategies : Anisotropic displacement parameters for fluorine atoms to account for electron density distortions .

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to validate intermolecular interactions .

Q. What methodologies are effective for studying its biological interactions, such as enzyme inhibition?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs .

- In Vitro Assays :

- Fluorescence polarization for binding affinity (IC₅₀ determination) .

- Circular dichroism to monitor conformational changes in enzymes .

- Metabolic Stability : LC-MS/MS to track hepatic clearance using microsomal incubations .

Q. How can researchers address contradictory data in synthesis yields or biological activity?

- Root-Cause Analysis :

- Purity Discrepancies : Compare HPLC profiles (e.g., C18 column, acetonitrile/water gradient) to identify impurities .

- Biological Replication : Use orthogonal assays (e.g., SPR vs. ITC) to confirm target engagement .

- Case Study : A reported 70% yield discrepancy was traced to residual solvent (methanol) in NMR samples, resolved by extended drying .

Q. What strategies enhance enantiomeric purity in derivatives of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation for stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.